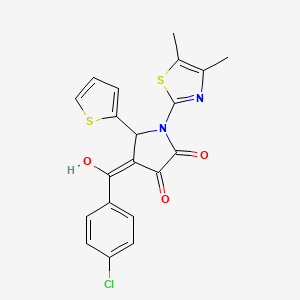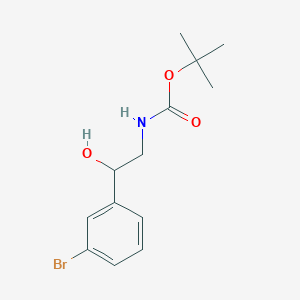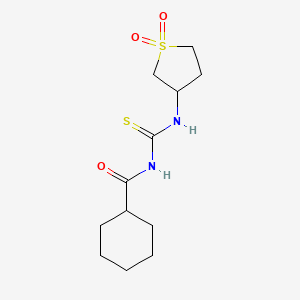![molecular formula C16H13ClN2OS2 B2501576 3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 339015-42-8](/img/structure/B2501576.png)
3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide (CBMPS) is a novel compound that has recently been developed as a potential drug candidate for a variety of medical conditions. It has been studied extensively in laboratory experiments and in clinical trials, and its effects on biochemical and physiological processes have been extensively investigated. CBMPS has a wide range of potential applications in the medical field, including as an anti-inflammatory, analgesic, and anticonvulsant. We will also discuss the advantages and limitations for lab experiments, and the potential future directions for CBMPS research.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivative Formation
- Preparative Studies and Derivative Reactions : N-Chlorobenzamidine reacted with dimethyl sulfide to form N-benzimidoylaminodimethylsulfonium chloride. This reaction was a precursor to the formation of 1,3,4-oxadiazoles and other derivatives, showing the versatility of chlorobenzyl oxadiazol compounds in organic synthesis (Fuchigami & Odo, 1977).
Corrosion Inhibition
- Corrosion Inhibition Properties : 1,3,4-Oxadiazole derivatives demonstrated significant corrosion inhibition ability towards mild steel in sulphuric acid, indicating their potential in industrial applications for protecting metals against corrosion (Ammal, Prajila & Joseph, 2018).
Photoluminescent Properties
- Mesomorphic Behaviour and Photoluminescence : 1,3,4-Oxadiazole derivatives showed cholesteric and nematic mesophases with notable photoluminescent properties, indicating their potential in the development of materials with specific optical characteristics (Han, Wang, Zhang & Zhu, 2010).
Chemosensors
- Chemosensors for Anions : Novel 1,3,4-oxadiazole compounds were effective in sensing fluoride ions, highlighting their potential in environmental monitoring and analytical chemistry (Ma, Li, Zong, Men & Xing, 2013).
Crystal Structure Analysis
- Crystal Structure and Hirshfeld Surfaces : The crystal structures of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were analyzed, contributing to a deeper understanding of their molecular interactions and stability (Karanth, Narayana, Sarojini, Kumar & Byrappa, 2019).
Biological Activities
- Synthesis and Biological Evaluation : 1,3,4-Oxadiazole derivatives were synthesized and evaluated for their biological activities, such as butyrylcholinesterase inhibition, demonstrating their potential in medicinal chemistry and drug discovery (Khalid et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-21-14-8-3-2-7-13(14)15-18-19-16(20-15)22-10-11-5-4-6-12(17)9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPFXUPLTUUZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)

![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)
![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)






![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)